molecular formula C7H7BF2O3 B1591389 (3,5-Difluoro-4-methoxyphenyl)boronic acid CAS No. 208641-98-9

(3,5-Difluoro-4-methoxyphenyl)boronic acid

Cat. No. B1591389
CAS RN: 208641-98-9
M. Wt: 187.94 g/mol
InChI Key: JJRIEFCRGWHLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Difluoro-4-methoxyphenyl)boronic acid (DFMPA) is an important organic compound that has been widely used in various scientific research applications. It is a versatile boronic acid derivative that can be used in a variety of reactions, including Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. DFMPA has also been used in the synthesis of bioactive molecules and pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for DFMPA.

Scientific Research Applications

Synthesis of Honokiol Analogs

(3,5-Difluoro-4-methoxyphenyl)boronic acid is used as a reactant in the synthesis of honokiol analogs, which are compounds known for their angiogenesis inhibition properties. Angiogenesis inhibitors are important in cancer treatment as they prevent the growth of new blood vessels that tumors need to grow .

Homo-Coupling Reactions

This compound is involved in homo-coupling reactions, which are a type of chemical reaction where two identical molecules are joined together. This process is useful in the synthesis of complex organic compounds and polymers .

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of (3,5-Difluoro-4-methoxyphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This type of reaction is widely used to form carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceuticals .

Enantioselective Borane Reduction

The compound is also used in enantioselective borane reduction of trifluoroacetophenone. Enantioselective reductions are crucial for producing chiral molecules that have applications in pharmaceuticals, where the chirality can significantly affect drug efficacy .

Sensing Applications

Boronic acids have unique interactions with cis-diols, making them useful in sensing applications. They can be used to improve selectivity towards specific analytes, which is valuable in chemical sensors and diagnostic tools .

Drug Design and Delivery

Phenylboronic acids, including (3,5-Difluoro-4-methoxyphenyl)boronic acid, are considered for the design of new drugs and drug delivery devices. They are particularly useful as boron-carriers suitable for neutron capture therapy, a type of cancer treatment .

properties

IUPAC Name

(3,5-difluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRIEFCRGWHLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590198
Record name (3,5-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluoro-4-methoxyphenyl)boronic acid

CAS RN

208641-98-9
Record name (3,5-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is prepared analogously to Intermediate 8 by replacing 4-Bromo-2-chloro-6-fluoro-phenol with 5-Bromo-1,3-difluoro-2-methoxy-benzene to afford the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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